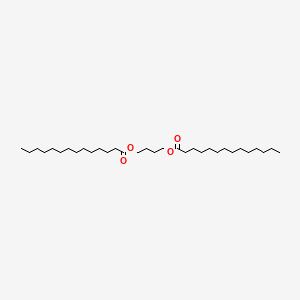
Tetradecanoic acid, 1,4-butanediyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoic acid, 1,4-butanediyl ester is a chemical compound with the molecular formula C32H62O4. It is an ester formed from tetradecanoic acid (also known as myristic acid) and 1,4-butanediol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 1,4-butanediyl ester typically involves the esterification reaction between tetradecanoic acid and 1,4-butanediol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and water is removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of fixed-bed reactors and catalysts to ensure high yields and efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanoic acid, 1,4-butanediyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanoic acid and 1,4-butanediol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Tetradecanoic acid and 1,4-butanediol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Tetradecanoic acid, 1,4-butanediyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of biodegradable plastics and as a plasticizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of tetradecanoic acid, 1,4-butanediyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also be metabolized by enzymes such as esterases, leading to the release of tetradecanoic acid and 1,4-butanediol, which can further participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tetradecanoic acid (Myristic acid): A saturated fatty acid with similar structural features.
1,4-Butanediol: A diol used in the synthesis of various esters and polymers.
Uniqueness
Tetradecanoic acid, 1,4-butanediyl ester is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of a long-chain fatty acid and a diol makes it suitable for applications in both biological and industrial contexts, offering advantages such as biodegradability and compatibility with various polymer systems.
Propiedades
Número CAS |
26719-58-4 |
|---|---|
Fórmula molecular |
C32H62O4 |
Peso molecular |
510.8 g/mol |
Nombre IUPAC |
4-tetradecanoyloxybutyl tetradecanoate |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-31(33)35-29-25-26-30-36-32(34)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
Clave InChI |
HAVZZMORNRVMDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


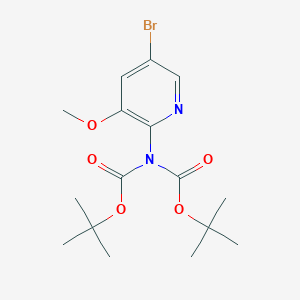


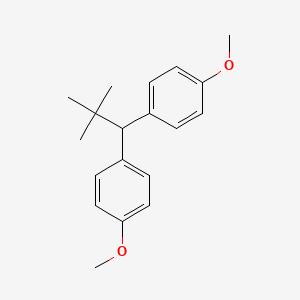
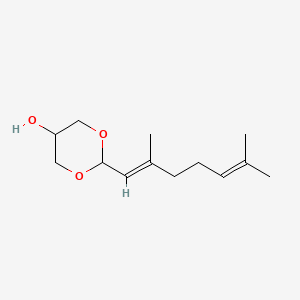

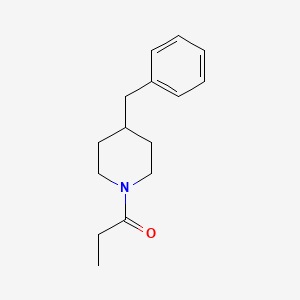
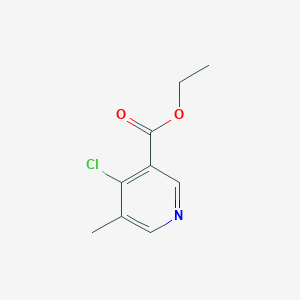
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
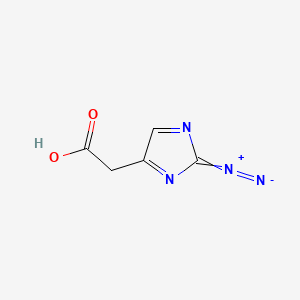
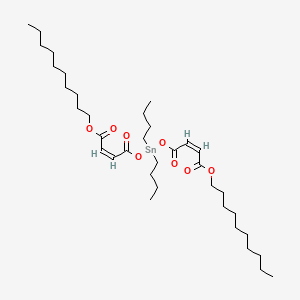
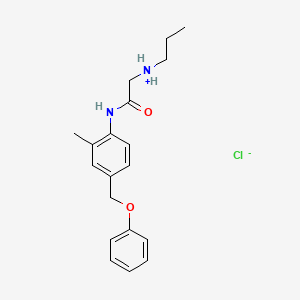
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)

